Cas no 838-07-3 (5-Methyl-2'-deoxycytidine)

5-Methyl-2'-deoxycytidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
- 2-deoxy-5-methylcytidine
- 2'-Deoxy-5-methylcytidine
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
- 5-Methyl-2’-deoxy Cy
- 5-Methyl-2’-deoxy Cytidine
- 5-Methyl-2'-deoxycytidine
- 5-Methyl-2'-deoxycytidine 5'-Triphosphate Sodium Salt Solution
- 1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine
- 5-mdC
- 5-Methyldeoxycytidine
- CYTIDINE, 2'-DEOXY-5-METHYL-
- B200GV71QM
- 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one
- 2′-Deoxy-5-methylcytidine (ACI)
- 2′-Deoxy-5′-methylcytidine
- 5-Methyl-2′-deoxycytidine
-
- MDL: MFCD00006549
- Inchi: 1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
- InChI Key: LUCHPKXVUGJYGU-XLPZGREQSA-N
- SMILES: O=C1N=C(N)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
- BRN: 0024189
Computed Properties
- Exact Mass: 241.10600
- Monoisotopic Mass: 241.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.4
- Topological Polar Surface Area: 108
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.64
- Melting Point: 193°C(lit.)
- Boiling Point: 492.8℃ at 760 mmHg
- Flash Point: 251.9 °C
- Refractive Index: 44 ° (C=1.4, H2O)
- Water Partition Coefficient: Soluble in water.
- PSA: 110.60000
- LogP: -0.64420
- Solubility: Not determined
5-Methyl-2'-deoxycytidine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- RTECS:HA3860000
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
5-Methyl-2'-deoxycytidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-2'-deoxycytidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255234-25g |
5-Methyl-2'-deoxycytidine |
838-07-3 | 98% | 25g |
$*** | 2023-05-29 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007229-100mg |
5-Methyl-2'-deoxycytidine |
838-07-3 | 99% | 100mg |
¥104 | 2024-05-21 | |
eNovation Chemicals LLC | D163701-100mg |
5-METHYL-2'-DEOXYCYTIDINE |
838-07-3 | 97% | 100mg |
$200 | 2023-09-02 | |
abcr | AB355618-1 g |
5-Methyl-2'-deoxycytidine, 99%; . |
838-07-3 | 99% | 1g |
€94.30 | 2023-06-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7457-50mg |
5-Methyl-2'-deoxycytidine |
838-07-3 | 99.69% | 50mg |
¥ 150 | 2023-09-07 | |
MedChemExpress | HY-W012078-10mM*1 mL in DMSO |
5-Methyl-2'-deoxycytidine |
838-07-3 | 99.24% | 10mM*1 mL in DMSO |
¥165 | 2024-05-25 | |
Ambeed | A223184-1g |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |
838-07-3 | 98% | 1g |
$27.0 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278256C-25 g |
5-Methyl-2′-deoxycytidine, |
838-07-3 | ≥98% | 25g |
¥10,793.00 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808366-1g |
2'-Deoxy-5-methylcytidine |
838-07-3 | ≥99%(HPLC) | 1g |
¥285.00 | 2022-01-13 | |
TRC | M295900-500mg |
5-Methyl-2’-deoxy Cytidine |
838-07-3 | 500mg |
$ 75.00 | 2023-09-07 |
5-Methyl-2'-deoxycytidine Production Method
Production Method 1
1.2 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ; 2 h, rt
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 6
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 7
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 8
Production Method 9
1.2 Reagents: Ammonia Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Production Method 10
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 11
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 12
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 13
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 14
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 15
1.2 Reagents: Ammonia Solvents: Methanol
Production Method 16
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C
Production Method 17
2.1 Reagents: Phosphorus oxychloride , Sodium azide Solvents: Acetonitrile
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Production Method 18
1.2 Reagents: Phosphorus sulfide (P2S5) Solvents: Pyridine
2.1 Reagents: Ammonia , Dimethyldioxirane Solvents: Acetone , Dichloromethane
2.2 Reagents: Ammonia Solvents: Methanol
Production Method 19
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5-Methyl-2'-deoxycytidine Raw materials
- 5-Methylcytosine
- Hypoxanthine
- 2'-Deoxyuridine
- Uracil
- 2'-Deoxyinosine
- Thymidine, 3',5'-bis(4-chlorobenzoate)
- Thymidine
- Thymine
- Adenine
- Deoxyadenosine
- 3',5'-Di-O-acetylthymidine
- Thymidine, 4-thio-, 3',5'-diacetate
5-Methyl-2'-deoxycytidine Preparation Products
5-Methyl-2'-deoxycytidine Related Literature
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Min Zhang,Li Quan,XiaoLin Lu,YiHua Bao,LiHua Wu,LiJuan Zhang,Li Wang,Ting Zhang Anal. Methods 2012 4 2515
-
Tadashi Umemoto,Akimitsu Okamoto Org. Biomol. Chem. 2008 6 269
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Tadashi Umemoto,Akimitsu Okamoto Org. Biomol. Chem. 2008 6 269
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Chaoxing Liu,Yafen Wang,Wei Yang,Fan Wu,Weiwu Zeng,Zonggui Chen,Jinguo Huang,Guangrong Zou,Xiong Zhang,Shaoru Wang,Xiaocheng Weng,Zhiguo Wu,Yu Zhou,Xiang Zhou Chem. Sci. 2017 8 7443
-
Seiichiro Kizaki,Hiroshi Sugiyama Org. Biomol. Chem. 2014 12 104
Additional information on 5-Methyl-2'-deoxycytidine
Recent Advances in 5-Methyl-2'-deoxycytidine (838-07-3) Research: A Comprehensive Review
5-Methyl-2'-deoxycytidine (CAS: 838-07-3) is a modified nucleoside that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its role in epigenetic regulation and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its biochemical properties, mechanisms of action, and emerging applications in drug development and diagnostics.
Recent studies have elucidated the structural and functional characteristics of 5-Methyl-2'-deoxycytidine, highlighting its importance in DNA methylation processes. DNA methylation, a critical epigenetic modification, plays a pivotal role in gene expression regulation, genomic imprinting, and cellular differentiation. The incorporation of 5-Methyl-2'-deoxycytidine into DNA strands has been shown to influence these processes, making it a valuable tool for epigenetic research and a potential target for therapeutic intervention in diseases such as cancer and neurological disorders.
One of the most notable advancements in this area is the development of novel analytical techniques for detecting and quantifying 5-Methyl-2'-deoxycytidine in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a gold standard for precise measurement, enabling researchers to study methylation patterns with unprecedented accuracy. These methodologies have been instrumental in identifying aberrant methylation patterns associated with various pathologies, paving the way for early diagnostic markers and personalized medicine approaches.
In addition to its diagnostic potential, 5-Methyl-2'-deoxycytidine has shown promise in therapeutic applications. Recent preclinical studies have explored its use in combination with other epigenetic modifiers, such as DNA methyltransferase inhibitors, to enhance the efficacy of cancer treatments. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that co-administration of 5-Methyl-2'-deoxycytidine with decitabine resulted in synergistic effects in suppressing tumor growth in murine models of leukemia. These findings underscore the compound's potential as an adjunct therapy in oncology.
Furthermore, advancements in synthetic biology have enabled the scalable production of 5-Methyl-2'-deoxycytidine, addressing previous challenges related to supply and purity. Innovative enzymatic synthesis methods have been developed, offering a more sustainable and cost-effective alternative to traditional chemical synthesis. These technological improvements are expected to accelerate research and clinical translation, particularly in the development of epigenetic drugs and biomarkers.
Despite these promising developments, challenges remain in fully harnessing the therapeutic potential of 5-Methyl-2'-deoxycytidine. Issues such as delivery efficiency, off-target effects, and long-term safety profiles need to be addressed through further research. Ongoing clinical trials are investigating these aspects, with preliminary results anticipated in the coming years. The integration of computational modeling and artificial intelligence in drug design may also provide new insights into optimizing the use of this compound in clinical settings.
In conclusion, 5-Methyl-2'-deoxycytidine (838-07-3) represents a critical molecule in the intersection of chemistry, biology, and medicine. Its role in epigenetic regulation, combined with advancements in detection and synthesis technologies, positions it as a key player in the future of personalized medicine and targeted therapies. Continued research and collaboration across disciplines will be essential to unlocking its full potential and addressing the remaining challenges in its application.
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